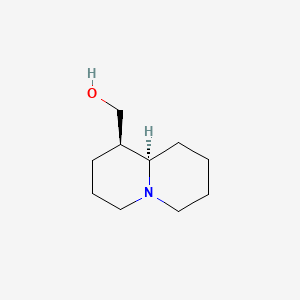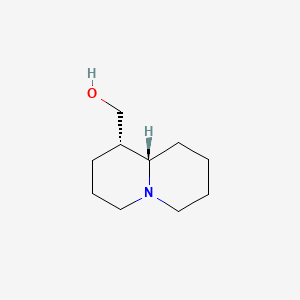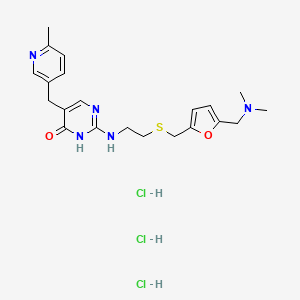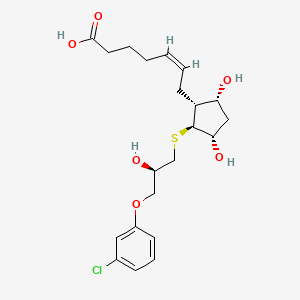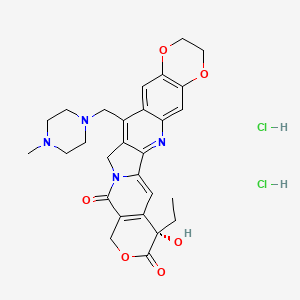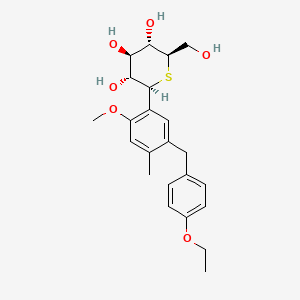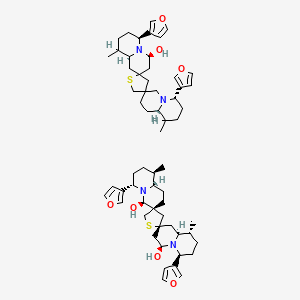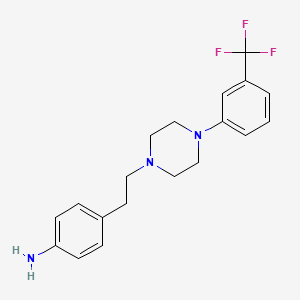
PAPP-A
Vue d'ensemble
Description
LY 165,163 est un composé chimique connu pour son activité d'agoniste partiel des récepteurs de la sérotonine 5-HT1A et 5-HT1D. Il présente également une activité marquée aux récepteurs dopaminergiques D2 (D3 et D1) pré- et postsynaptiques . Ce composé a été étudié pour ses applications thérapeutiques potentielles, notamment le traitement de la douleur oculaire .
Applications De Recherche Scientifique
LY 165,163 has several scientific research applications, including:
Mécanisme D'action
Target of Action
Pregnancy-associated plasma protein-A (PAPP-A) is a protein that plays an integral role in various biological processes, particularly in breast cancer (BC), especially triple negative breast cancer (TNBC) . It belongs to the pappalysin subfamily . The primary targets of this compound are insulin-like growth factor-binding proteins (IGFBPs), specifically IGFBP-4 .
Mode of Action
This compound is a metzincin metalloproteinase that regulates local insulin-like growth factor (IGF) activity through the cleavage of high-affinity IGFBPs .
Biochemical Pathways
This compound is heavily involved in p53 mediated pathways, collagen deposition, epithelial-mesenchymal transition (EMT), and extracellular matrix (ECM) tissue remodeling of BCs . It plays a crucial role in the IGFBP/IGF axis, which is important for cell proliferation, differentiation, migration, and survival .
Pharmacokinetics
Membrane permeability is an in vitro parameter that represents the apparent permeability (Papp) of a compound, and is a key absorption, distribution, metabolism, and excretion (ADME) parameter in drug development . .
Result of Action
The proteolytic regulation of IGF activity by this compound is important, as the IGFs promote proliferation, differentiation, migration, and survival in various normal and cancer cells . In breast cancer, this compound has been demonstrated to play a role in tumor initiation, progression, metastasis including EMT, as well as acting as a biomarker for predicting patient outcomes .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, during pregnancy, the placental syncytiotrophoblasts synthesize and secrete this compound into the plasma and maintain its high levels . .
Analyse Biochimique
Biochemical Properties
PAPP-A is involved in the regulation of Insulin-like Growth Factor (IGF) availability through its specific proteolytic activity against IGF Binding Protein 4 (IGFBP-4) . This interaction between this compound and IGFBP-4 is crucial for the modulation of IGF signaling pathways .
Cellular Effects
This compound influences cell function by modulating the IGF signaling pathways, which are critical for cell growth, differentiation, and survival . Changes in this compound levels can impact these cellular processes, potentially leading to complications such as pre-eclampsia .
Molecular Mechanism
The molecular mechanism of this compound involves its proteolytic activity toward IGFBP-4, which requires the cooperation of two subunits of the this compound dimer . This proteolytic activity releases IGFs, allowing them to bind to their receptors and exert their effects .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can vary over time. For instance, low levels of this compound in the first trimester of pregnancy have been associated with a higher incidence of pre-eclampsia .
Metabolic Pathways
This compound is involved in the IGF signaling pathway, a critical metabolic pathway that regulates growth and development . It interacts with IGFBP-4 to modulate the availability of IGFs .
Transport and Distribution
This compound is produced in the placenta and released into the maternal bloodstream , indicating that it is transported and distributed through the circulatory system.
Méthodes De Préparation
La synthèse du LY 165,163 implique la substitution de la pipérazine par des groupes 2-(4-aminophényl)éthyle et 3-(trifluorométhyl)phényle aux positions 1 et 4, respectivement . La voie de synthèse implique généralement les étapes suivantes :
Formation du noyau pipérazine : Cela implique la réaction d'amines appropriées avec la pipérazine.
Réactions de substitution : Le noyau pipérazine est ensuite substitué par des groupes 2-(4-aminophényl)éthyle et 3-(trifluorométhyl)phényle dans des conditions de réaction spécifiques.
Analyse Des Réactions Chimiques
LY 165,163 subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction : LY 165,163 peut être réduit pour former des dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du noyau pipérazine et des cycles aromatiques.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de recherche scientifique
LY 165,163 présente plusieurs applications de recherche scientifique, notamment :
Mécanisme d'action
LY 165,163 exerce ses effets principalement par son activité d'agoniste partiel des récepteurs de la sérotonine 5-HT1A et 5-HT1D . Il agit également sur les récepteurs dopaminergiques D2 (D3 et D1) . Le composé diminue l'accumulation de 5-hydroxytryptophane et augmente l'accumulation de dopamine dans le cortex et le striatum . Cette modulation des voies de la sérotonine et de la dopamine est responsable de ses effets pharmacologiques.
Comparaison Avec Des Composés Similaires
LY 165,163 est unique dans sa double activité sur les récepteurs de la sérotonine et de la dopamine. Des composés similaires comprennent :
1-(3-(trifluorométhyl)phényl)pipérazine : Ce composé partage des similitudes structurales avec LY 165,163 et agit également sur les récepteurs de la sérotonine.
4-(2-(4-(3-(trifluorométhyl)phényl)-1-pipérazinyl)éthyl)benzènamine : Un autre composé structurellement apparenté ayant une activité sur les récepteurs de la sérotonine.
L'unicité du LY 165,163 réside dans son activité combinée sur les récepteurs de la sérotonine et de la dopamine, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3/c20-19(21,22)16-2-1-3-18(14-16)25-12-10-24(11-13-25)9-8-15-4-6-17(23)7-5-15/h1-7,14H,8-13,23H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAKALASJNGQKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=C(C=C2)N)C3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171136 | |
| Record name | 4-(2-(4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-Benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500433 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1814-64-8 | |
| Record name | LY 165163 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001814648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-(4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-Benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-165163 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HAJ699EWG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


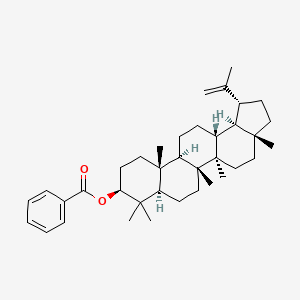
![[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl 4-aminobenzoate](/img/structure/B1675503.png)
